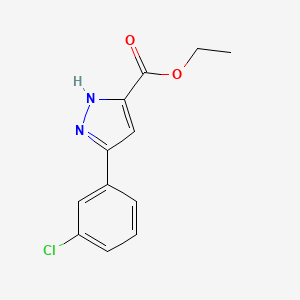

Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate

Description

Structural Elucidation of Ethyl 3-(3-Chlorophenyl)-1H-Pyrazole-5-Carboxylate

Crystallographic Characterization and X-ray Diffraction Analysis

The crystal structure of this compound has not been directly reported, but insights can be inferred from structurally analogous pyrazole derivatives. For instance, ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate exhibits a monoclinic crystal system with unit cell parameters $$a = 6.1175(17) \, \text{Å}$$, $$b = 10.021(3) \, \text{Å}$$, and $$c = 15.967(5) \, \text{Å}$$ . The pyrazole ring forms a dihedral angle of 3.64° with the 4-chlorophenyl group, indicating near-planarity, while the ethyl carboxylate adopts a trans conformation relative to the pyrazole N1 atom .

Key Observations from Related Compounds

The crystal packing is stabilized by C–H···O hydrogen bonds between the ethyl ester carbonyl oxygen and pyrazole hydrogen atoms, forming centrosymmetric dimers . Similar interactions are likely in this compound, given the structural similarity.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Properties

IUPAC Name |

ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJUHLHQTCZSCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters. One common method includes the reaction of 3-chlorobenzoyl hydrazine with ethyl acetoacetate under acidic conditions to form the desired pyrazole ring.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the ester group or the pyrazole ring itself.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate has been investigated for its potential as a pharmacophore in drug design. Its derivatives exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Case Study: Anti-Cancer Activity

A study evaluated the cytotoxic effects of several pyrazole derivatives, including this compound, against human colorectal cancer cell lines. The results indicated significant cytotoxicity, prompting further investigation into the mechanism of action and potential therapeutic applications in oncology .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the development of herbicides and pesticides. Its ability to enhance crop yield while protecting plants from pests makes it valuable for sustainable agriculture practices.

Case Study: Herbicidal Activity

Research has demonstrated that pyrazole derivatives can exhibit herbicidal properties. This compound was part of a series of compounds tested for their efficacy against common agricultural weeds. The findings suggested that modifications to the pyrazole ring could enhance herbicidal activity, supporting its application in crop protection strategies .

Material Science

The compound is also explored in material science for its role in developing advanced materials such as coatings and polymers. Its chemical stability and resistance to environmental factors make it suitable for use in various industrial applications.

Case Study: Coating Formulations

In a recent study, this compound was incorporated into polymer matrices to create coatings with improved durability and resistance to degradation. The performance of these coatings was assessed under various environmental conditions, demonstrating enhanced longevity compared to traditional formulations .

Mechanism of Action

The mechanism of action of Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (Cl, Br, F) improve thermal stability and intermolecular interactions (e.g., C–H···O bonds in crystal structures) .

- Bulky substituents (e.g., benzyl, tert-butyl) reduce planarity, as seen in dihedral angles between pyrazole and aryl rings (e.g., 77.72° in ) .

Crystallographic and Stability Insights

- Hydrogen Bonding : Weak C–H···O and C–H···π interactions stabilize crystal packing, as observed in centrosymmetric dimers () .

Biological Activity

Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its versatility in drug design. The presence of the chlorophenyl group enhances its lipophilicity and biological interactions.

- Molecular Formula : CHClNO

- Molecular Weight : 251.68 g/mol

- CAS Number : 1285545-03-0

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various pyrazole derivatives, this compound was shown to inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Anticancer Activity

This compound has also been evaluated for anticancer activity. In various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), it exhibited cytotoxic effects with IC values ranging from 12.50 µM to 42.30 µM .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.

- Receptor Modulation : this compound may interact with various receptors, modulating their activity and influencing cellular responses.

Table 1: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be tailored to improve yield?

The compound is typically synthesized via cyclocondensation or alkylation reactions. For example, using 2-bromo-1-phenylethanone and potassium carbonate in acetonitrile under reflux yields 70% after column chromatography (ethyl acetate/petroleum ether) . Alternative methods involve THF and trimethylaluminum (Me₃Al) for amide formation, achieving moderate yields (28–68%) . Optimization requires adjusting solvent polarity, temperature, and catalyst loading. Monitoring via TLC and purification via column chromatography are critical for isolating high-purity products .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H NMR : Assign peaks using chemical shifts (e.g., δ 13.38 ppm for pyrazole NH, δ 4.18–4.21 ppm for ethyl ester protons) .

- X-ray diffraction : Resolve molecular geometry (e.g., dihedral angles between pyrazole and chlorophenyl rings: 3.65°) and hydrogen bonding (C–H···O interactions) .

- IR spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1700 cm⁻¹ .

Refinement software like SHELXL validates crystallographic data (R-factor < 0.05) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While classified as non-hazardous, standard precautions apply:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation.

- Dispose of waste via licensed facilities (avoid drains) .

Emergency measures include flushing eyes with water (15+ minutes) and avoiding induced vomiting if ingested .

Advanced Research Questions

Q. How can discrepancies between calculated and observed crystallographic data be resolved?

Discrepancies in electron density maps or R-factors may arise from twinning or disorder. Use SHELXL's TWIN/BASF commands for twinned data or PART instructions for disordered atoms . Cross-validate with Mercury's packing similarity analysis to compare intermolecular interactions with analogous structures (e.g., Ethyl 3-(4-chlorophenyl) derivatives) .

Q. What computational methods validate the stability of intermolecular interactions in the crystal lattice?

Density Functional Theory (DFT) calculates hydrogen bond energies (e.g., C5–H5···O1: ~3 kcal/mol) and π-π stacking contributions . Mercury CSD analyzes packing motifs (e.g., S(6) planar rings) and void spaces . Compare with similar pyrazole-carboxylates to identify trends in lattice stabilization .

Q. How is the biological activity of this compound evaluated in drug discovery contexts?

Derivatives are screened via:

- In vitro assays : Measure IC₅₀ against cancer cell lines (e.g., apoptosis induction via integrin β4 targeting) .

- Structure-activity relationships (SAR) : Modify substituents (e.g., fluorophenyl groups) to enhance binding affinity .

- Molecular docking : Simulate interactions with target proteins (e.g., mGluR5 ligands) using PDB structures .

Q. Can computational modeling replace experimental data in structural analysis?

No, but DFT or Molecular Mechanics (MM) complements experimental findings. For example, optimize H-atom positions using riding models (Uiso(H) = 1.2–1.5Ueq) and validate torsional angles (e.g., N1–C4–C3–O1: 175.6°) against X-ray data .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies show:

Q. What strategies are used to synthesize derivatives with enhanced pharmacological properties?

Q. How is purity validated for publications or regulatory submissions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.